molecular formula C15H13NaO3 B1343474 Fenoprofen sodium CAS No. 34691-31-1

Fenoprofen sodium

Cat. No. B1343474
CAS RN: 34691-31-1
M. Wt: 264.25 g/mol
InChI Key: WVKIYGXHDKTNFO-UHFFFAOYSA-M
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Description

Fenoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is also used for the relief of signs and symptoms of osteoarthritis and rheumatoid arthritis .


Synthesis Analysis

Fenoprofen salts were prepared directly from the free acid or via metathetical reactions with the sodium salt . In one method, Fenoprofen (82.0 g, 0.34 mole) was added to a solution of 13.6 g (0.34 mole) of sodium hydroxide .


Molecular Structure Analysis

Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . The (S)-enantiomer has the desired pharmacological action whereas the ®-isomer is less active . It is observed that there is stereoselective bioconversion of the ®- to (S)-fenoprofen, a process known as chiral inversion .


Chemical Reactions Analysis

Fenoprofen inhibits prostaglandin synthesis by decreasing the enzyme needed for biosynthesis . It has been demonstrated that fenoprofen has the ability to inhibit the ultraviolet-induced erythema in guinea-pigs, the development of carrageenin-induced paw oedema, of swelling and bone damage in rats with adjuvant-induced arthritis and of experimental uveitis in rabbits .


Physical And Chemical Properties Analysis

Fenoprofen is readily absorbed after oral administration . Plasma levels attained with the sodium salt tend to be higher than those attained with the calcium salt . Plasma levels of fenoprofen are reduced when taken with food and by the concomitant ingestion of aspirin .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Fenoprofen sodium has been compared favorably in terms of effectiveness for treating rheumatic diseases such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Its anti-inflammatory activity has been demonstrated through various animal models, showing the ability to inhibit erythema, oedema, bone damage, and uveitis. Analgesic effects were observed in mice and rats, indicating its potential for pain management. Human pharmacology studies have shown fenoprofen sodium to exert antipyretic effects and to cause less gastrointestinal bleeding compared to aspirin, suggesting a safer profile for long-term use in arthritic conditions (Brogden et al., 2012).

Transdermal Delivery for Arthritis Pain Management

Research into transdermal gel formulations of fenoprofen aims to overcome gastrointestinal issues associated with oral administration. These gels showed significant anti-inflammatory and analgesic activity in animal models, with no observed skin irritation. This suggests an effective and safer alternative for arthritis pain management (Manjula et al., 2020).

Molecular Structure and Desolvation Behavior

Studies on the hydrated crystal structures of fenoprofen sodium salts explored their physicochemical properties. These findings contribute to our understanding of the drug's stability and solubility, which are crucial for developing more effective formulations (Stephenson & Diseroad, 2000).

Antitumor Potential of Carborane Analogues

Carborane analogues of fenoprofen exhibit enhanced antitumor potential compared to the parent compound. These findings open up new avenues for the development of fenoprofen-based therapies for cancer treatment, highlighting the drug's versatility beyond its traditional anti-inflammatory applications (Useini et al., 2022).

Allosteric Enhancer at Melanocortin Receptor

Fenoprofen has been identified as a positive allosteric modulator at melanocortin receptors, offering novel therapeutic opportunities for joint diseases. This discovery suggests fenoprofen's potential beyond pain relief, possibly contributing to the resolution of inflammation through mechanisms not solely dependent on cyclooxygenase inhibition (Montero-Melendez et al., 2016).

Safety And Hazards

People who take NSAIDs such as fenoprofen may have a higher risk of having a heart attack or a stroke than people who do not take these medications . These events may happen without warning and may cause death . This risk may be higher for people who take NSAIDs for a long time . NSAIDs such as fenoprofen may cause ulcers, bleeding, or holes in the stomach or intestine

properties

IUPAC Name

sodium;2-(3-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIYGXHDKTNFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956173
Record name Sodium 2-(3-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoprofen sodium

CAS RN

34691-31-1
Record name Fenoprofen sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(3-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOPROFEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a suitable vessel, 32.8 g. of anhydrous sodium carbonate were dissolved in 500 ml. of deionized water. To this solution were added 100 g of 2-(3-phenoxyphenyl)propionic acid. The reaction mixture was agitated vigorously until all of the acid was in solution and reacted to form sodium 2-(3-phenoxyphenyl)propionate. The resulting reaction mixture was diluted to a total volume of 2 l with deionized water. The dilute propionate solution was transferred to a 4 liter beaker.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
T Rades, CC Müller-Goymann - International journal of pharmaceutics, 1997 - Elsevier
… could not be solubilised by fenoprofen sodium solutions below concentrations of 1.0∗10 −1 mol/l fenoprofen sodium). Association of fenoprofen sodium molecules to micelles starts at …
Number of citations: 23 www.sciencedirect.com
T Rades, CC Mueller-Goymann - European journal of pharmaceutics and …, 1998 - Elsevier
… In the present study the non-steroidal antiinflammatory drug fenoprofen sodium (FNa) is used as amphiphilic substance. The structural formula (Fig. 1) reveals that FNa consists of an …
Number of citations: 12 www.sciencedirect.com
GA Stephenson, BA Diseroad - International journal of pharmaceutics, 2000 - Elsevier
… Cefazolin sodium and fenoprofen sodium was acquired from Lilly Research Laboratories. The pentahydrate form of … The dihydrate form of fenoprofen sodium was examined as received. …
Number of citations: 78 www.sciencedirect.com
J Burnett, H Tessler, S Isenberg… - … Surgery, Lasers and …, 1983 - journals.healio.com
… In a double-masked study, a 1% solution of fenoprofen sodium, a topically applied … Fenoprofen sodium was found to have no effect on the course of chronic aphakic cystoid …
Number of citations: 51 journals.healio.com
RG Herrmann, WS Marshall… - Proceedings of the …, 1972 - journals.sagepub.com
… Fenoprofen sodium was dissolved in saline and the pH was adjusted to 7.4. Phenylbutazone was dissolved in a small volume of 1 N NaOH in saline, then diluted with saline and the pH …
Number of citations: 25 journals.sagepub.com
A Rubin, BE Rodda, P Warrick, A Ridolfo… - Journal of …, 1971 - Elsevier
… Fenoprofen sodium was formulated in two capsules, one containing 50 mg. acid equivalent plus 570 mg. cornstarch USP and the other containing 200 mg. … Fenoprofen sodium …
Number of citations: 36 www.sciencedirect.com
CC Mueller-Goymann, HJ Hamann - Journal of controlled release, 1993 - Elsevier
… Thickness D of the lamellar liquid crystal at the interface between the reverse micellar solution and the hydrogel versus time for different concentrations of (a) fenoprofen sodium salt and …
Number of citations: 63 www.sciencedirect.com
H Bunjes, T Rades - Journal of pharmacy and pharmacology, 2005 - academic.oup.com
… To identify the type of TLC formed by fenoprofen sodium, PLM, transmission … fenoprofen sodium molecule. The authors concluded that the thermotropic mesophase of fenoprofen sodium …
Number of citations: 65 academic.oup.com
LS Harris, Y Kahanowicz, J Hughes - Archives of Ophthalmology, 1974 - jamanetwork.com
… Fenoprofen sodium 1% at a pH of 6.4 was found to have comparable efficacy with 0.1% … 1%, pH 7.4 Fenoprofen sodium was prepared in a phosphate buffer with pH adjusted to ei¬ …
Number of citations: 11 jamanetwork.com
CC Müller-Goymann, T Rades - Colloid and Polymer Science, 1997 - Springer
… light microscopy (PLM) are used to investigate the defect structures of the thermotropic and lyotropic mesophases of the nonsteroidal antiinflammatory drug fenoprofen sodium and of …
Number of citations: 17 link.springer.com

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